
mPEG14-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methoxy-polyethylene glycol 14-hydroxyl (mPEG14-OH) is a polyethylene glycol derivative with a methoxy group at one end and a hydroxyl group at the other. It is a colorless liquid or white solid, soluble in water and many organic solvents. This compound is widely used in various fields due to its biocompatibility and versatility .
准备方法
Synthetic Routes and Reaction Conditions
Methoxy-polyethylene glycol 14-hydroxyl is typically synthesized through the polymerization of ethylene oxide in the presence of a methoxy-initiator. The reaction is carried out under controlled conditions to achieve the desired molecular weight and polydispersity. The process involves the following steps:
Initiation: The methoxy-initiator reacts with ethylene oxide to form an alkoxide intermediate.
Propagation: The alkoxide intermediate reacts with additional ethylene oxide molecules, leading to chain growth.
Termination: The reaction is terminated by adding a suitable agent, such as water or an alcohol, to cap the hydroxyl end group
Industrial Production Methods
In industrial settings, the production of methoxy-polyethylene glycol 14-hydroxyl involves large-scale polymerization reactors with precise control over temperature, pressure, and reactant concentrations. The process ensures high purity and consistent molecular weight distribution. The product is then purified through filtration and distillation to remove any unreacted monomers and by-products .
化学反应分析
Types of Reactions
Methoxy-polyethylene glycol 14-hydroxyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halides and amines
科学研究应用
Methoxy-polyethylene glycol 14-hydroxyl is extensively used in scientific research due to its unique properties:
Chemistry: Used as a polymeric reagent for surface modification and as a linker in various chemical reactions.
Biology: Employed in cell culture and as a stabilizer for proteins and enzymes.
Medicine: Utilized in drug delivery systems, particularly for enhancing the solubility and stability of therapeutic agents.
Industry: Applied in the production of functional coatings, nanotechnology, and new materials research .
作用机制
The mechanism of action of methoxy-polyethylene glycol 14-hydroxyl involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, enhancing solubility and stability. The methoxy group provides steric hindrance, preventing aggregation and improving the biocompatibility of the compound .
相似化合物的比较
Methoxy-polyethylene glycol 14-hydroxyl is compared with other polyethylene glycol derivatives, such as:
- Methoxy-polyethylene glycol 12-hydroxyl (mPEG12-OH)
- Methoxy-polyethylene glycol 16-hydroxyl (mPEG16-OH)
Uniqueness
Methoxy-polyethylene glycol 14-hydroxyl offers a balance between molecular weight and solubility, making it suitable for a wide range of applications. Its specific molecular weight provides optimal properties for drug delivery and surface modification .
List of Similar Compounds
- Methoxy-polyethylene glycol 12-hydroxyl
- Methoxy-polyethylene glycol 16-hydroxyl
- Methoxy-polyethylene glycol 20-hydroxyl .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-28-29-44-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-30/h30H,2-29H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZLVWZQZZCBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025049 |
Source


|
| Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41-Tetradecaoxatritetracontan-43-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059605-02-5 |
Source


|
| Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41-Tetradecaoxatritetracontan-43-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
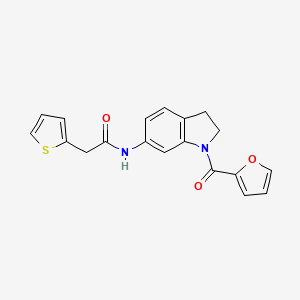
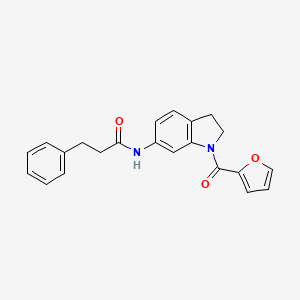
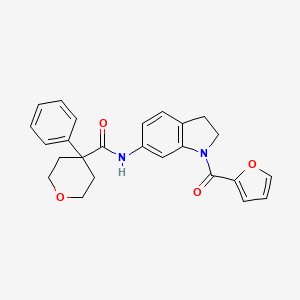
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B3209465.png)
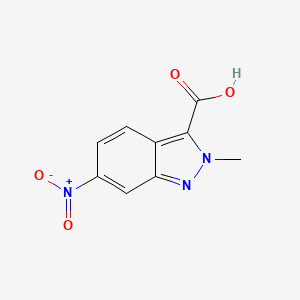
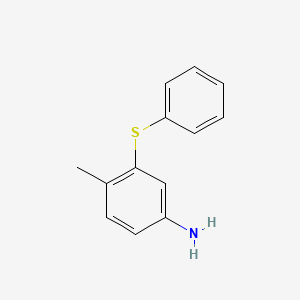
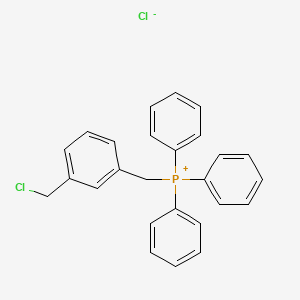
![5-(3-Chloro-5-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3209502.png)
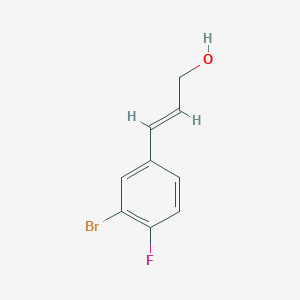
![(7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane](/img/structure/B3209520.png)
![9-Benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B3209527.png)
![2-phenoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B3209534.png)
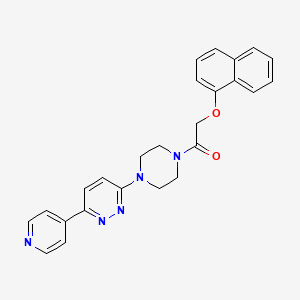
![N-(2,3-dimethylphenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide](/img/structure/B3209550.png)
